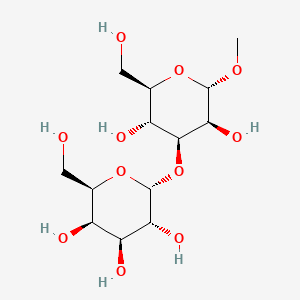![molecular formula C16H10N2O2 B14294423 11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL CAS No. 112780-84-4](/img/structure/B14294423.png)
11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL is a chemical compound belonging to the class of organic compounds known as isoquinolones and derivatives. These compounds are characterized by their aromatic polycyclic structure containing a ketone-bearing isoquinoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL typically involves the functionalization of the indenoisoquinoline core. One common method includes the nitration of 6H-indeno[1,2-C]isoquinolin-6-OL followed by nitrosation. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective formation of the nitroso group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions: 11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted isoquinolines .
Scientific Research Applications
11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL involves its interaction with molecular targets such as DNA topoisomerase I. By inhibiting this enzyme, the compound can interfere with DNA replication and transcription, leading to cell death. This mechanism is particularly relevant in the context of its anticancer activity .
Comparison with Similar Compounds
11H-Indeno[1,2-b]quinoxalin-11-one: This compound shares a similar indenoisoquinoline core but differs in its functional groups and biological activity.
4-(5,11-Dioxo-5H-indeno[1,2-C]isoquinolin-6(11H)-yl)butanoate: Another derivative with variations in the side chains and functional groups.
Uniqueness: 11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL is unique due to its nitroso functional group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
112780-84-4 |
|---|---|
Molecular Formula |
C16H10N2O2 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
6-hydroxy-11-nitrosoindeno[1,2-c]isoquinoline |
InChI |
InChI=1S/C16H10N2O2/c19-17-15-12-7-3-4-8-13(12)16-14(15)11-6-2-1-5-10(11)9-18(16)20/h1-9,20H |
InChI Key |
MIBSIFVCFYFIIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN(C3=C4C=CC=CC4=C(C3=C2C=C1)N=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[2-(2-methoxy-2-oxoethyl)sulfanylpyrimidin-4-yl]sulfanylacetate](/img/structure/B14294342.png)
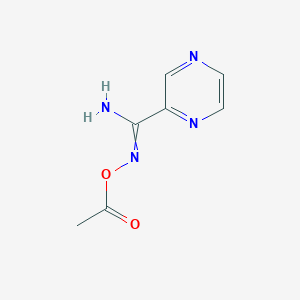
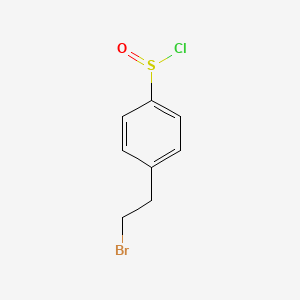
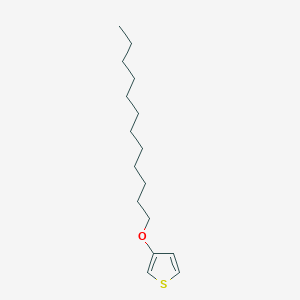
![4-[(E)-(2-Methylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B14294369.png)
![1-[(2-Bromophenyl)methyl]-1,4-dihydro-1,4-epoxynaphthalene](/img/structure/B14294370.png)
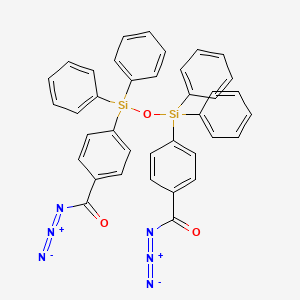
![4-[(Benzylsulfanyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B14294387.png)

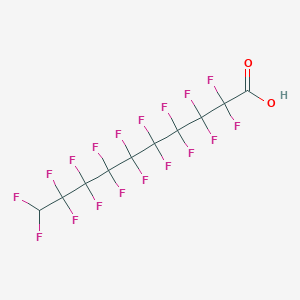
![3a,4-Dihydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B14294430.png)
![5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine](/img/structure/B14294433.png)
![{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile](/img/structure/B14294441.png)
